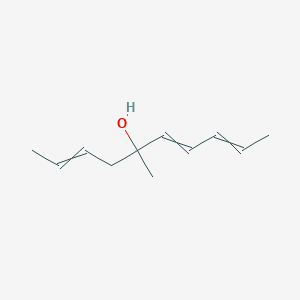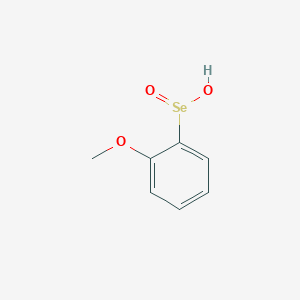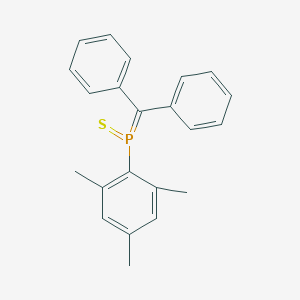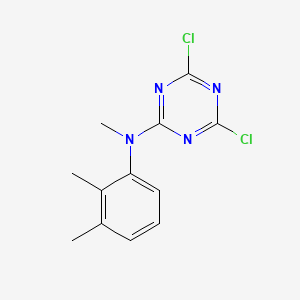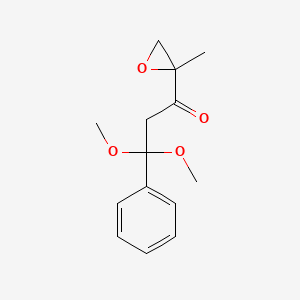
3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one is a chemical compound with a complex structure that includes a phenyl group, a methyloxirane ring, and dimethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenylpropanone derivative with methyloxirane under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The methyloxirane ring and dimethoxy groups can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential therapeutic uses, including its role in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The methyloxirane ring and phenyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one: This compound has a similar structure but includes a bromine atom, which can alter its chemical properties and reactivity.
3-(3-Methyloxiran-2-yl)propan-1-ol: This compound shares the methyloxirane ring but has different functional groups, leading to distinct chemical behavior.
Uniqueness
3,3-Dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for a wide range of modifications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
89866-97-7 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3,3-dimethoxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C14H18O4/c1-13(10-18-13)12(15)9-14(16-2,17-3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
YENIJMVQIRGOHB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C(=O)CC(C2=CC=CC=C2)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



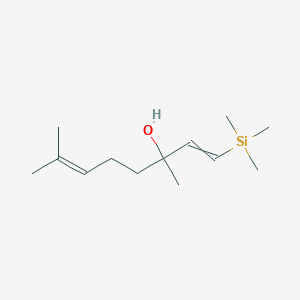
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
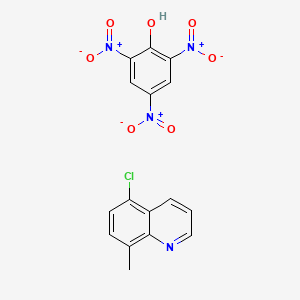
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
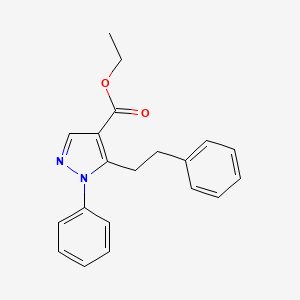
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
